molecular formula C25H20N2O4 B11571277 1-(3-Hydroxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Hydroxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11571277
M. Wt: 412.4 g/mol
InChI Key: SKWPYEJMNFLMRX-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a chromeno-pyrrole core with hydroxyphenyl and methylpyridinyl substituents

Preparation Methods

The synthesis of 1-(3-Hydroxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving appropriate starting materials such as hydroxybenzaldehyde and dimethylpyridine derivatives.

    Pyrrole Ring Formation: The pyrrole ring is introduced via a condensation reaction with suitable amine precursors.

    Final Assembly: The final compound is obtained by coupling the chromeno and pyrrole intermediates under specific reaction conditions, often involving catalysts and controlled temperatures.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

1-(3-Hydroxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives, particularly affecting the chromeno core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methylpyridinyl and hydroxyphenyl sites, respectively.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Hydroxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar compounds to 1-(3-Hydroxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for targeted therapeutic applications.

Properties

Molecular Formula

C25H20N2O4

Molecular Weight

412.4 g/mol

IUPAC Name

1-(3-hydroxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H20N2O4/c1-13-7-8-20(26-12-13)27-22(16-5-4-6-17(28)11-16)21-23(29)18-9-14(2)15(3)10-19(18)31-24(21)25(27)30/h4-12,22,28H,1-3H3

InChI Key

SKWPYEJMNFLMRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC(=CC=C5)O

Origin of Product

United States

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